molecular formula C26H26Cl2NiP2+2 B050646 [Bis(diphenylphosphino)ethane]dichloronickel CAS No. 14647-23-5

[Bis(diphenylphosphino)ethane]dichloronickel

Cat. No. B050646
CAS RN: 14647-23-5
M. Wt: 530.0 g/mol
InChI Key: XXECWTBMGGXMKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nickel(II) complexes with phosphine derivatives, such as 1,2-bis(diphenylphosphino)ethane, involves reactions with nickel(II) chlorides and other agents. Research on cobalt(II) and nickel(II) complexes provides insights into the coordination behavior of similar ligands (Bianchini et al., 1981).

Molecular Structure Analysis

The molecular structure of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride is characterized by unique coordination geometries. For instance, the crystal and molecular structure of similar nickel(II) complexes with bis-1,2-(diphenylphosphino)ethane ligand exhibit distinct geometrical arrangements (Churchill & O'Brien, 1970).

Chemical Reactions and Properties

Nickel(II) complexes involving 1,2-bis(diphenylphosphino)ethane participate in various chemical reactions, forming structures with different coordination geometries and properties. The reaction of bis(iso-propylxanthato)nickel(II) with 1,2-bis(diphenylphosphino)ethane leads to square-planar Ni complexes (Trávníček et al., 1996).

Physical Properties Analysis

The physical properties of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride, such as crystal structure and bonding angles, are detailed in studies of related complexes. For example, an investigation of nickel(II) and palladium(II) complexes with cis-1,2-bis(diphenylphosphino)ethene or 1,2-bis(diphenylphosphino)ethane reveals specific structural attributes (Oberhauser et al., 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of 1,2-bis(diphenylphosphino)ethane nickel(II) chloride, are influenced by its molecular structure and bonding. Studies on mixed-ligand nickel(II) chelates containing phosphines and dithiolate ligands, for instance, provide valuable insights into these properties (Hadjikostas et al., 2001).

Scientific Research Applications

  • Catalysis in Alkyne Oligomerization

    This compound acts as a catalyst in the oligomerization of alkynes, forming different organic compounds through reactions with other reagents (Eisch & Galle, 1975).

  • Hydrosilylation Reactions

    It's used in hydrosilylation reactions, where its catalytic activities were compared with ethylene-nickel(0) complexes (Kiso et al., 1973).

  • Structural Investigations

    Studies have been conducted on its structure and molecular properties, particularly in relation to dithiocarbonato complexes (Trávníček et al., 1996).

  • Solution Behavior Study

    Its behavior in solution, particularly the existence of five-co-ordinate species, has been investigated (Morassi & Del, 1972).

  • Nickel-Catalyzed Asymmetric Alkylation

    It catalyzes the asymmetric alkylation of chiral and achiral allylic alcohols, forming optically active olefins (Consiglio et al., 1980).

  • Electrosynthesis Catalysis

    It's involved in the electrochemical synthesis of aromatic carboxylates (Fauvarque et al., 1984).

  • Molecular Docking Studies

    It has been used in ab initio quantum chemical calculations and molecular docking studies for Ni(II) complexes (Asatkar et al., 2020).

  • Positively Charged Ligand Properties

    The compound has been studied for its donor properties in positively charged ligands (Ercolani et al., 1969).

  • Synthesis of Mixed-Ligand Nickel(II) Chelates

    It has been used in the synthesis of nickel(II) mixed-ligand complexes containing dithiolates and phosphine derivatives (Hadjikostas et al., 2001).

  • Structural Differences in Nickel(II) and Palladium(II) Complexes

    Its role in determining the structural differences between nickel(II) and palladium(II) complexes has been explored (Oberhauser et al., 1997).

  • Synthesis of Lactones via Nickel-Catalyzed Isocyanides Insertion

    A novel nickel catalyst involving this compound for the synthesis of lactones has been discovered (Fei et al., 2013).

  • Cross-Coupling Reactions

    It has been used in nickel-catalyzed cross-coupling reactions between fluoroarenes and aryl organometallics (Mongin et al., 2002).

  • Nickel(II) Piperidinedithiocarbamate Complexes

    The compound has been synthesized in Nickel(II) piperidinedithiocarbamate complexes (Pastorek et al., 2000).

  • Effect on Chloride Ion Coordination in Anti-Tumor Copper(I) Complexes

    It affects the chloride ion coordination in anti-tumor copper(I) complexes (Lewis et al., 1998).

  • Pentafluorophenyl Derivatives of Transition Metals

    The compound has been involved in the preparation of pentafluorophenyl derivatives of transition metals (Phillips et al., 1964).

  • Crystal Structure and Stereochemistry

    Its crystal structure and molecular stereochemistry have been studied in different complexes (Churchill & O'Brien, 1970).

  • Nickel(II) Complexes of Bidentate N-Heterocyclic Carbene/Phosphine Ligands

    Its use in nickel(II) complexes as efficient catalysts for Suzuki coupling of aryl chlorides has been demonstrated (Lee et al., 2007).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound acts as a catalyst in reactions involving the formation of carbon-carbon and carbon-nitrogen bonds. It interacts with enzymes such as hydrogenases and dehydrogenases, facilitating electron transfer processes. The nature of these interactions often involves coordination to the nickel center, which can stabilize reaction intermediates and lower activation energies .

Cellular Effects

The effects of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of metalloproteins and enzymes involved in oxidative stress responses. By interacting with these biomolecules, 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can alter cellular redox states and impact metabolic fluxes .

Molecular Mechanism

At the molecular level, 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride exerts its effects through several mechanisms. It can bind to biomolecules via its nickel center, forming coordination complexes that can either inhibit or activate enzyme activity. This compound is known to participate in electron transfer reactions, where it can facilitate the reduction or oxidation of substrates. Additionally, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can change over time. This compound is relatively stable under inert conditions but can degrade in the presence of moisture or oxygen. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in enzyme activity and metabolic pathways. The stability and degradation of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride are critical factors in its effectiveness as a catalyst .

Dosage Effects in Animal Models

The effects of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride vary with different dosages in animal models. At low doses, this compound can act as an effective catalyst without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Studies have shown that there is a threshold beyond which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is involved in several metabolic pathways, particularly those related to electron transfer and redox reactions. It interacts with enzymes such as hydrogenases and oxidoreductases, playing a role in the metabolism of various substrates. This compound can affect metabolic fluxes by altering the activity of key enzymes and influencing the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can determine its effectiveness as a catalyst and its interactions with other biomolecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride can be achieved through a ligand exchange reaction. This involves the reaction of nickel chloride with 1,2-Bis(diphenylphosphino)ethane in the presence of a base to form the desired product.", "Starting Materials": [ "Nickel chloride", "1,2-Bis(diphenylphosphino)ethane", "Base (e.g. triethylamine)" ], "Reaction": [ "Dissolve nickel chloride in anhydrous dichloromethane", "Add 1,2-Bis(diphenylphosphino)ethane and base to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with dichloromethane", "Dry the product under vacuum" ] }

CAS RN

14647-23-5

Molecular Formula

C26H26Cl2NiP2+2

Molecular Weight

530.0 g/mol

IUPAC Name

dichloronickel;2-diphenylphosphaniumylethyl(diphenyl)phosphanium

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Pictograms

Irritant; Health Hazard

synonyms

(SP-4-2)-Dichloro[1,2-ethanediylbis[diphenylphosphine]-P,P’]nickel;  cis-Dichloro[ethylenebis[diphenylphosphine]]nickel;  1,2-Ethanediylbis[diphenylphosphine Nickel Complex;  1,2-Bis(diphenylphosphino)ethanenickel Dichloride;  1,2-Ethylenebis(diphenylpho

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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